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molecular formula C11H8O3 B173680 3-Hydroxy-1-naphthoic acid CAS No. 19700-42-6

3-Hydroxy-1-naphthoic acid

Cat. No. B173680
M. Wt: 188.18 g/mol
InChI Key: OCISOSJGBCQHHN-UHFFFAOYSA-N
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Patent
US06670387B1

Procedure details

A solution of the compound from example 14 b) (8.73 g; 0.042 mol.) in water (300 mL) was treated with 2M aqu. sulfuric acid (60.0 mL) to precipitate the free acid as a fine powder. This suspension was then stirred and cooled to 10° then slowly treated dropwise with a solution of sodium nitrite (3.03 g; 0.044 mol.) in water (30.0 mL). After 30 min. at 10° the solution was added very slowly dropwise to a refluxing solution of 40% aqu. sulfuric acid (1 L). Complete addition took ˜1 h. After complete addition the mixture was heated under reflux for a further 15 min. then quickly hot-filtered through a plug of glass wool to remove insoluble, charred material. The filtrate was allowed to cool depositing the title compound (5.85 g; 74%) as yellow crystals. mp 210-212°. MS(ES) m/z 187 [M−H].
Name
compound
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
3.03 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
1 L
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([C:27]([OH:29])=[O:28])[C:5]2[C:10]([C:11]=1N=NC1C(C)=NN(C3C=CC=CC=3)C=1O)=[CH:9][CH:8]=[CH:7][CH:6]=2.N([O-])=O.[Na+].S(=O)(=O)(O)O>O>[OH:1][C:2]1[CH:3]=[C:4]([C:27]([OH:29])=[O:28])[C:5]2[C:10]([CH:11]=1)=[CH:9][CH:8]=[CH:7][CH:6]=2 |f:1.2|

Inputs

Step One
Name
compound
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC=1C=C(C2=CC=CC=C2C1N=NC=1C(=NN(C1O)C1=CC=CC=C1)C)C(=O)O
Name
Quantity
300 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
3.03 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
1 L
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Stirring
Type
CUSTOM
Details
This suspension was then stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
sulfuric acid (60.0 mL) to precipitate the free acid as a fine powder
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 10°
ADDITION
Type
ADDITION
Details
After 30 min. at 10° the solution was added very slowly dropwise to a refluxing solution of 40% aqu
Duration
30 min
ADDITION
Type
ADDITION
Details
Complete addition
ADDITION
Type
ADDITION
Details
After complete addition the mixture
TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for a further 15 min.
Duration
15 min
FILTRATION
Type
FILTRATION
Details
then quickly hot-filtered through a plug of glass wool
CUSTOM
Type
CUSTOM
Details
to remove insoluble
TEMPERATURE
Type
TEMPERATURE
Details
to cool

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
OC=1C=C(C2=CC=CC=C2C1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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